molecular formula C9H13NO2 B2934017 1-(3-methylbutyl)-2,5-dihydro-1H-pyrrole-2,5-dione CAS No. 46007-35-6

1-(3-methylbutyl)-2,5-dihydro-1H-pyrrole-2,5-dione

Cat. No.: B2934017
CAS No.: 46007-35-6
M. Wt: 167.208
InChI Key: GKWTWIVDYGMTBR-UHFFFAOYSA-N
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Description

1-(3-methylbutyl)-2,5-dihydro-1H-pyrrole-2,5-dione is a useful research compound. Its molecular formula is C9H13NO2 and its molecular weight is 167.208. The purity is usually 95%.
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Scientific Research Applications

Corrosion Inhibition

1H-pyrrole-2,5-dione derivatives, including those structurally related to 1-(3-methylbutyl)-2,5-dihydro-1H-pyrrole-2,5-dione, have been synthesized and found to be effective as corrosion inhibitors for carbon steel in hydrochloric acid medium. The effectiveness of these compounds as inhibitors increases with concentration, showcasing their potential in protecting industrial materials from corrosive environments. The adsorption mechanism on carbon steel surfaces is primarily controlled by chemisorption, based on thermodynamic data and XPS analysis (Zarrouk et al., 2015).

Glycolic Acid Oxidase Inhibition

Studies on 4-substituted 3-hydroxy-1H-pyrrole-2,5-dione derivatives have shown significant inhibition of glycolic acid oxidase (GAO), an enzyme involved in oxalate production. These inhibitors are particularly potent when they possess large lipophilic substituents, indicating their potential utility in managing conditions like hyperoxaluria by reducing urinary oxalate levels (Rooney et al., 1983).

Polymer Synthesis

1H-pyrrole-2,5-dione and its derivatives have been utilized in the synthesis of polymers with various applications. For instance, polymers containing 1-methyl-2,5-bis[1-(4-phenylurazolyl)] pyrrole units have been developed, displaying novel properties suitable for advanced material applications. The process involves the polymerization of these units with alkyldihalides, leading to the formation of new polymers with distinct structural characteristics and physical properties (Mallakpour et al., 1998).

Antioxidant Activity

Research into Mannich bases of 1H-pyrrole-2,5-dione derivatives has unveiled their potential antioxidant activities. An example is the study on 1-[(pyridin-2-yl amino) methyl] pyrrolidine-2,5-dione, which demonstrated significant antioxidant effects through a comprehensive vibrational analysis comparing experimental and computed spectra. These findings suggest the importance of such compounds in developing antioxidant agents (Boobalan et al., 2014).

Photoluminescent Materials

The development of photoluminescent polymers incorporating 1,4-dioxo-3,6-diphenylpyrrolo[3,4-c]pyrrole units demonstrates another application of 1H-pyrrole-2,5-dione derivatives. These materials exhibit strong fluorescence and enhanced photochemical stability, making them suitable for electronic applications due to their good solubility, processability, and distinctive optical properties (Zhang & Tieke, 2008).

Biochemical Analysis

Biochemical Properties

It is known that similar compounds interact with various enzymes and proteins . The nature of these interactions is complex and depends on the specific biochemical context.

Cellular Effects

Similar compounds have been shown to influence cell function, including impacts on cell signaling pathways, gene expression, and cellular metabolism .

Molecular Mechanism

It is likely that it exerts its effects at the molecular level through binding interactions with biomolecules, enzyme inhibition or activation, and changes in gene expression .

Temporal Effects in Laboratory Settings

Similar compounds have been shown to have stability, degradation, and long-term effects on cellular function observed in in vitro or in vivo studies .

Dosage Effects in Animal Models

The effects of 1-(3-methylbutyl)-2,5-dihydro-1H-pyrrole-2,5-dione vary with different dosages in animal models. Similar compounds have shown threshold effects and toxic or adverse effects at high doses .

Metabolic Pathways

This compound may be involved in various metabolic pathways. It may interact with enzymes or cofactors and could also affect metabolic flux or metabolite levels .

Transport and Distribution

It may interact with transporters or binding proteins and could affect its localization or accumulation .

Subcellular Localization

The subcellular localization of this compound is not well known. It may be directed to specific compartments or organelles by targeting signals or post-translational modifications .

Properties

IUPAC Name

1-(3-methylbutyl)pyrrole-2,5-dione
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C9H13NO2/c1-7(2)5-6-10-8(11)3-4-9(10)12/h3-4,7H,5-6H2,1-2H3
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

GKWTWIVDYGMTBR-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC(C)CCN1C(=O)C=CC1=O
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C9H13NO2
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

167.20 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

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